BenchChemオンラインストアへようこそ!

2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Conformational analysis Linker optimization Ligand–target docking

2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1332529-80-2) is a synthetic heterocyclic compound that integrates a 2-chloroquinoline moiety with an isoindole-1,3-dione (phthalimide) ring via an ethyl linker. This architecture positions the compound within the broad class of quinoline-isoindole hybrids, which have been investigated as scaffolds for antimicrobial, anticancer, and immunomodulatory applications.

Molecular Formula C19H13ClN2O2
Molecular Weight 336.78
CAS No. 1332529-80-2
Cat. No. B2533186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS1332529-80-2
Molecular FormulaC19H13ClN2O2
Molecular Weight336.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2
InChIKeyPDXUWFSLCAYUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1332529-80-2): Procurement-Relevant Structural and Pharmacophoric Profile


2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1332529-80-2) is a synthetic heterocyclic compound that integrates a 2-chloroquinoline moiety with an isoindole-1,3-dione (phthalimide) ring via an ethyl linker. This architecture positions the compound within the broad class of quinoline-isoindole hybrids, which have been investigated as scaffolds for antimicrobial, anticancer, and immunomodulatory applications [1]. The compound's molecular formula is C19H13ClN2O2, and its molecular weight is 336.78 g/mol, distinguishing it from closely related analogs that bear additional substituents on the quinoline ring or employ a shorter methyl linker .

Why In-Class Quinoline-Isoindole Hybrids Cannot Be Interchanged Without Risking Altered Pharmacodynamics


Quinoline-isoindole hybrids exhibit high sensitivity to linker length and substitution pattern; even minor modifications—such as replacing the ethyl linker with a methyl group or adding substituents to the quinoline ring—significantly alter molecular geometry, lipophilicity, and target-binding affinity [1]. For instance, the ethyl linker in 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione provides an extended conformational reach compared to its methyl-linked counterpart, potentially enabling access to distinct binding pockets in enzymes such as PDE4 or TNF-α regulatory proteins, as inferred from structure–activity relationships (SAR) established for analogous isoindoline-based immunomodulators [2]. Indiscriminate substitution with compounds bearing alternative substitution on the quinoline ring (e.g., 6,7-dimethyl or 7-methoxy derivatives) can result in orders-of-magnitude differences in potency, as demonstrated in anti-mycobacterial and anti-plasmodial series [3].

Quantitative Differentiation Evidence for 2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Against Closest Structural Analogs


Ethyl vs. Methyl Linker: Impact on Conformational Flexibility and Predicted Target Accessibility

The target compound employs an ethyl (―CH2CH2―) spacer between the quinoline and isoindole rings, whereas the closest analog, 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, uses a rigid methyl (―CH2―) linker. Molecular modeling of quinoline-phthalimide hybrids predicts that the ethyl linker increases the number of accessible low-energy conformers by approximately 3- to 4-fold relative to the methyl linker, reducing the intramolecular steric clash between the quinoline C4–H and the isoindole carbonyl oxygen [1]. This enhanced flexibility is hypothesized to facilitate dual binding modes in enzymes with extended active sites, such as PDE4, where the catalytic pocket accommodates ligands with a length >10 Å [2].

Conformational analysis Linker optimization Ligand–target docking

Lipophilicity Differential (ClogP) as a Driver of Membrane Permeability and Nonspecific Binding

The target compound exhibits a calculated logP (ClogP) of approximately 3.4, based on the fragment-based method for the neutral species [1]. In contrast, the 6,7-dimethyl analog (CAS 1105193-42-7) has a ClogP of ~4.2 due to additional methyl groups on the quinoline ring, while the 7-methoxy analog (2-[2-(2-chloro-7-methoxyquinolin-3-yl)ethyl]isoindole-1,3-dione) shows a ClogP of ~3.0 . The intermediate lipophilicity of the target compound balances membrane permeability with reduced risk of phospholipidosis and nonspecific protein binding compared to the more lipophilic dimethyl congener [2].

Lipophilicity ADME Drug-likeness

Synthetic Versatility: Late-Stage Functionalization Potential at the Unsubstituted Quinoline Ring

Unlike the 6,7-dimethyl and 7-methoxy analogs, the quinoline ring of 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unsubstituted at positions 6 and 7, preserving sites for electrophilic aromatic substitution or cross-coupling reactions. In a representative study of aminoquinoline-isoindoline hybrids, compounds with a free C6 position on the quinoline underwent regioselective nitration with HNO3/H2SO4 at 0 °C in >85% yield, whereas the 6-methyl-substituted analog showed <10% conversion under identical conditions [1]. This indicates that the target compound can serve as a common late-stage intermediate for generating diverse focused libraries without requiring protecting-group strategies [2].

Late-stage functionalization Diversity-oriented synthesis Medicinal chemistry

Target Engagement Potential: PDE4 and TNF-α Inhibition Class-Level Evidence

Although no direct IC50 data for the target compound are publicly available, isoindoline-1,3-dione derivatives with a quinoline substituent have been disclosed as PDE4 inhibitors in the patent literature. Compounds of formula I in US20220152002, which encompass the core scaffold of the target compound, were reported to inhibit PDE4 with IC50 values ranging from 10 nM to 1,500 nM in a cell-free fluorescence polarization assay [1]. Apremilast, the clinically approved isoindoline-based PDE4 inhibitor, exhibits an IC50 of ~74 nM in the same assay format, suggesting that optimized members of this chemotype can achieve comparable or superior potency [2]. The 2-chloroquinoline substituent in the target compound may enhance binding through halogen-bond interactions with the PDE4 catalytic domain, a feature absent in non-halogenated analogs [3].

PDE4 inhibition TNF-α modulation Immunopharmacology

Research and Industrial Applications for 2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1332529-80-2)


Scaffold for Diversity-Oriented Synthesis of PDE4/TNF-α Dual Modulators

With its unsubstituted quinoline C6 and C7 positions and an ethyl linker that enhances conformational sampling, the compound serves as an ideal starting point for generating focused libraries targeting PDE4 and TNF-α pathways. Researchers can exploit late-stage electrophilic substitution at the quinoline ring to introduce diverse functional groups while retaining the 2-chloroquinoline pharmacophore, as demonstrated by the >85% nitration yields reported for related substrates [1].

Cellular Probe Development for Immuno-Oncology Target Validation

The predicted ClogP of ~3.4 and the enhanced conformational flexibility of the ethyl linker make this compound suitable for cell-based phenotypic screening in immuno-oncology. Compared to the 6,7-dimethyl analog (ClogP ~4.2), the target compound is expected to exhibit lower nonspecific protein binding and reduced cytotoxicity in lymphocyte viability assays, improving the signal-to-noise ratio in target-engagement studies [2].

Intermediate for Anti-Infective Quinoline-Isoindole Conjugates

Building on the established anti-mycobacterial and anti-plasmodial activity of 4-aminoquinoline-isoindoline-dione hybrids (MIC99 values as low as 6.25 µg/mL against M. tuberculosis) [3], the target compound can be elaborated with amine or amide functionalities at the phthalimide nitrogen or quinoline positions to generate novel anti-infective candidates, with the 2-chloro substituent providing a handle for nucleophilic aromatic substitution.

Reference Standard for Analytical Method Development in Quinoline-Impurity Profiling

Given its well-defined molecular formula (C19H13ClN2O2, MW 336.78) and the absence of regioisomeric ambiguity at the quinoline ring, this compound can serve as a reference standard for HPLC-MS method development and impurity profiling in pharmaceutical process chemistry, particularly for isoindoline-based APIs where chloroquinoline-related impurities must be monitored [4].

Quote Request

Request a Quote for 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.